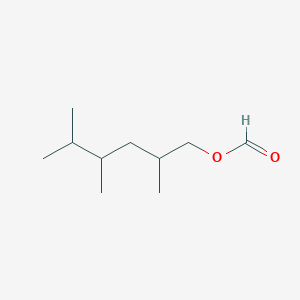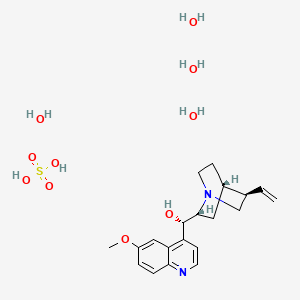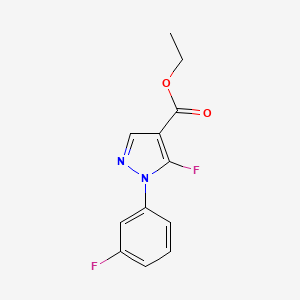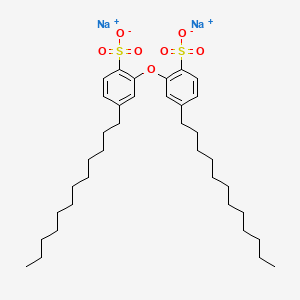
Disodium 2,2'-oxybis(4-dodecylbenzenesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) is typically synthesized through a sulfonation reaction. The process involves the reaction of dodecylbenzene with sulfur trioxide or fuming sulfuric acid in a continuous reactor, such as a falling film reactor . The resulting sulfonic acid is then neutralized with sodium hydroxide or sodium carbonate to form the disodium salt .
Industrial Production Methods
The industrial production of disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) follows the same basic principles as the laboratory synthesis but on a larger scale. Continuous reactors are used to ensure consistent quality and yield. The sulfonation reaction is carefully controlled to prevent over-sulfonation, and the neutralization step is optimized to achieve the desired pH and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) primarily undergoes sulfonation and neutralization reactions during its synthesis . It can also participate in substitution reactions due to the presence of the sulfonate groups.
Common Reagents and Conditions
Sulfonation: Sulfur trioxide or fuming sulfuric acid
Neutralization: Sodium hydroxide or sodium carbonate
Major Products
The major product of the sulfonation and neutralization reactions is disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) itself .
Applications De Recherche Scientifique
Disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) has a wide range of applications in scientific research and industry:
Mécanisme D'action
The mechanism of action of disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) is primarily based on its surfactant properties. It reduces the surface tension of water, allowing it to emulsify and disperse hydrophobic substances. The sulfonate groups interact with water molecules, while the hydrophobic dodecyl chains interact with non-polar substances, facilitating their solubilization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecylbenzenesulfonate: A similar surfactant with a shorter hydrophobic chain.
Disodium lauryl ether sulfosuccinate: Another surfactant with similar emulsifying and dispersing properties.
Uniqueness
Disodium 2,2’-oxybis(4-dodecylbenzenesulfonate) is unique due to its longer hydrophobic chains and the presence of two sulfonate groups, which enhance its surfactant properties and make it more effective in certain applications compared to similar compounds .
Propriétés
Numéro CAS |
5136-51-6 |
|---|---|
Formule moléculaire |
C36H56Na2O7S2 |
Poids moléculaire |
710.9 g/mol |
Nom IUPAC |
disodium;4-dodecyl-2-(5-dodecyl-2-sulfonatophenoxy)benzenesulfonate |
InChI |
InChI=1S/C36H58O7S2.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-35(44(37,38)39)33(29-31)43-34-30-32(26-28-36(34)45(40,41)42)24-22-20-18-16-14-12-10-8-6-4-2;;/h25-30H,3-24H2,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
Clé InChI |
XNVLWGKGHDHNFH-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCC1=CC(=C(C=C1)S(=O)(=O)[O-])OC2=C(C=CC(=C2)CCCCCCCCCCCC)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


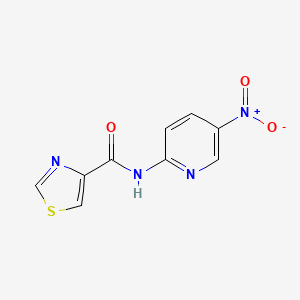
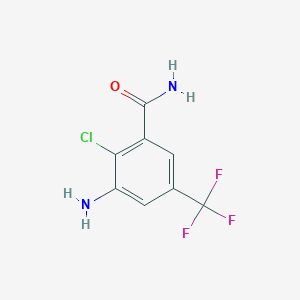
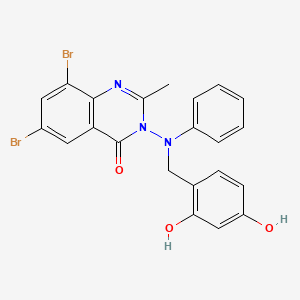
![Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate](/img/structure/B13753803.png)
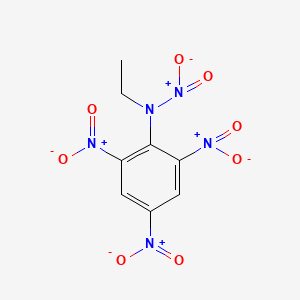

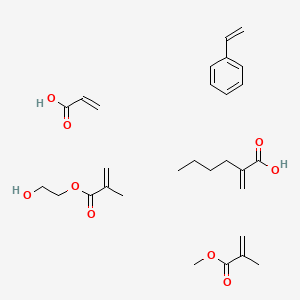
![(NE)-N-[(2,3,5,6-tetrafluorophenyl)methylidene]hydroxylamine](/img/structure/B13753846.png)
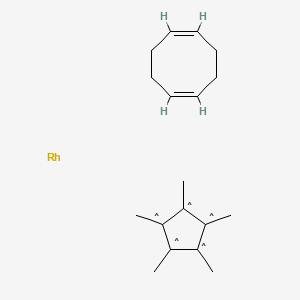
![2-chloro-1-N,4-N-bis[4-(N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13753851.png)
